N-Methyl Pemetrexed is primarily recognized as an impurity of Pemetrexed, a well-established antifolate drug used in cancer treatment []. Impurities are unintended substances present in a pharmaceutical product at trace levels. Their presence can potentially affect the drug's efficacy, safety, and stability [].
While N-Methyl Pemetrexed itself is not currently used as a therapeutic agent, research has been conducted to understand its properties and potential impact on Pemetrexed's effectiveness. Studies have focused on:
N-Methyl Pemetrexed is a derivative of Pemetrexed, a well-known antifolate chemotherapeutic agent primarily used in the treatment of various cancers, including mesothelioma and non-small cell lung cancer. This compound features a methyl group attached to the nitrogen atom in the structure of Pemetrexed, which can influence its pharmacological properties and biological activity. N-Methyl Pemetrexed is often regarded as an impurity in Pemetrexed formulations, but it has garnered attention for its potential therapeutic implications and effects on drug efficacy and toxicity.
N-Methyl Pemetrexed, as an impurity, lacks dedicated research on its mechanism of action.
N-Methyl Pemetrexed exhibits biological activity akin to that of Pemetrexed, primarily through its mechanism as an antifolate. It inhibits key enzymes involved in folate metabolism, such as:
The presence of the methyl group may alter its affinity for these targets and potentially modify its pharmacokinetics and toxicity profile compared to Pemetrexed .
The synthesis of N-Methyl Pemetrexed typically occurs during the production of Pemetrexed itself. Key steps include:
While primarily recognized as an impurity in Pemetrexed formulations, N-Methyl Pemetrexed may have applications in research settings:
Research into N-Methyl Pemetrexed's interactions is limited but suggests potential effects on:
N-Methyl Pemetrexed shares structural similarities with several other antifolate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pemetrexed | Core pyrrolo[2,3-d]pyrimidine structure | Primary therapeutic agent |
| Methotrexate | Contains a different pteridine core | Widely used for various cancers |
| Raltitrexed | Modified pyrrolo[2,3-d]pyrimidine | Enhanced selectivity for tumors |
| 6-Methyl Substituted Antifolates | Additional methyl groups | Improved tumor transport selectivity |
N-Methyl Pemetrexed stands out due to its specific methylation at the nitrogen atom, which can influence both its pharmacological properties and its role as an impurity in formulations .
N-Methyl Pemetrexed possesses the molecular formula C21H23N5O6, representing an increase of one carbon and two hydrogen atoms compared to its parent compound pemetrexed [1] [2] [3]. The molecular weight is precisely 441.44 daltons, which is 14.03 daltons greater than pemetrexed due to the additional methyl group [2] [3] [6]. The exact mass has been determined to be 441.164 daltons through high-resolution mass spectrometry analysis [6]. The compound maintains the same basic structural framework as pemetrexed while incorporating the methyl substitution at the N3 position of the pyrrolo[2,3-d]pyrimidine ring system [10].
Table 1: Fundamental Molecular Properties of N-Methyl Pemetrexed
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₆ | [1] [2] [3] |
| Molecular Weight | 441.44 Da | [2] [3] [6] |
| Exact Mass | 441.164 Da | [6] |
| Heavy Atom Count | 32 | [6] |
| Complexity Index | 779 | [6] |
The structural characterization of N-Methyl Pemetrexed has been comprehensively established through advanced two-dimensional nuclear magnetic resonance spectroscopy techniques, including correlation spectroscopy, gradient-selected heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments [10]. The compound features a pyrrolo[2,3-d]pyrimidine heterocyclic core system connected via an ethyl bridge to a para-substituted benzoyl moiety, which is further linked to an L-glutamic acid residue [1] [4]. The methylation occurs specifically at the N3 nitrogen atom of the pyrrolo[2,3-d]pyrimidine ring, as confirmed by the strong correlation observed in ¹H-¹⁵N gradient-selected heteronuclear multiple bond correlation experiments between the methyl protons at δ 3.49 parts per million and the nitrogen at δ -274.2 parts per million [10].
The Simplified Molecular Input Line Entry System representation of N-Methyl Pemetrexed is: CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC@@HC(=O)O)C(=O)N=C1N [5]. The International Chemical Identifier Key is JKULRGFPYBAJTE-AWEZNQCLSA-N, providing a unique identifier for database searches and chemical informatics applications [3] [4] [5].
Table 2: Nuclear Magnetic Resonance Spectroscopic Characterization
| Structural Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁵N NMR (ppm) |
|---|---|---|---|
| Pyrrolo C8-H | 6.42 | 113.2 | - |
| Aromatic C13-H | 7.28 | 127.7 | - |
| Aromatic C14-H | 7.75 | 126.8 | - |
| Amide N17-H | 8.12 | - | -266.8 |
| Glutamate α-H | 4.39 | 52.1 | - |
| N3-Methyl | 3.49 | 31.5 | - |
| N3 Nitrogen | - | - | -274.2 |
| N9 Nitrogen | - | - | -243.6 |
N-Methyl Pemetrexed maintains the same stereochemical configuration as its parent compound at the single chiral center located at the α-carbon of the glutamic acid moiety [4] [10]. The compound possesses absolute stereochemistry with one defined stereocenter exhibiting S-configuration, consistent with the L-glutamic acid backbone [4]. The stereochemical integrity is preserved during the methylation process, as the reaction occurs at a remote nitrogen atom that does not affect the chiral center [10]. The molecular structure contains no E/Z centers, simplifying the stereochemical analysis [4].
The stereochemical configuration is designated as (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid, indicating the S-configuration at the glutamate α-carbon [1] [4]. This configuration is critical for maintaining the structural relationship to natural folate substrates and influences the compound's interaction with folate-dependent enzymes [10]. The optical activity of the compound remains unspecified in current literature, though the presence of the single chiral center suggests inherent optical rotation properties [4].
N-Methyl Pemetrexed exhibits distinctive physical properties that differentiate it from its parent compound [3] [6]. The compound appears as a white to off-white solid at room temperature with a significantly elevated melting point of 270°C, representing a substantial increase compared to pemetrexed disodium salt [10]. The density has been calculated as 1.5 ± 0.1 grams per cubic centimeter, while the refractive index is 1.698 [6]. The logarithm of the partition coefficient (LogP) is -1.34, indicating hydrophilic character and limited lipophilicity [6].
The compound demonstrates five hydrogen bond donor sites and six hydrogen bond acceptor sites, contributing to its solubility profile and intermolecular interactions [6]. Nine rotatable bonds provide conformational flexibility, while the overall molecular complexity index of 779 reflects the sophisticated heterocyclic architecture [6]. The compound exhibits limited solubility in aqueous systems but may dissolve in dimethyl sulfoxide and other polar aprotic solvents [3] [6] [9].
Table 3: Physical and Chemical Properties
| Property | Value | Units |
|---|---|---|
| Physical Form | Solid | - |
| Melting Point | 270 | °C |
| Density | 1.5 ± 0.1 | g/cm³ |
| Refractive Index | 1.698 | - |
| LogP | -1.34 | - |
| Hydrogen Bond Donors | 5 | - |
| Hydrogen Bond Acceptors | 6 | - |
| Rotatable Bonds | 9 | - |
| Solubility | Limited in water | - |
The structural comparison between N-Methyl Pemetrexed and pemetrexed reveals significant differences arising from the single methyl substitution [7] [10]. The molecular formula difference of CH₂ (14.03 daltons) represents the sole chemical distinction, yet this modification produces profound effects on the electronic and spectroscopic properties [1] [7]. The methylation at the N3 position causes substantial changes in the ¹³C nuclear magnetic resonance chemical shifts, particularly for carbon atoms in proximity to the methylation site [10].
The most notable spectroscopic change occurs at the C4 carbon, which experiences significant shielding (approximately 12 parts per million upfield shift) from 151.3 parts per million in pemetrexed to 139.0 parts per million in N-Methyl Pemetrexed [10]. Similarly, the N3 nitrogen shows dramatic shielding in ¹⁵N nuclear magnetic resonance spectroscopy, shifting from -207.6 parts per million to -274.2 parts per million, representing a 66 parts per million upfield displacement [10]. These spectroscopic changes reflect the altered electronic environment created by the N-methylation, which affects the aromatic character and electron distribution within the pyrrolo[2,3-d]pyrimidine system [10].
The melting point difference is particularly striking, with N-Methyl Pemetrexed exhibiting a melting point of 270°C compared to approximately 36-38°C for pemetrexed disodium salt, indicating significant changes in intermolecular interactions and crystal packing [10] [18]. The methylation disrupts hydrogen bonding patterns present in the parent compound, leading to altered solid-state properties [10].
Table 4: Comparative Analysis of Structural Parameters
| Parameter | N-Methyl Pemetrexed | Pemetrexed | Difference |
|---|---|---|---|
| Molecular Weight | 441.44 Da | 427.41 Da | +14.03 Da |
| C4 Chemical Shift | 139.0 ppm | 151.3 ppm | -12.3 ppm |
| N3 Chemical Shift | -274.2 ppm | -207.6 ppm | -66.6 ppm |
| Melting Point | 270°C | 36-38°C | +234°C |
| Methylation Site | N3 Position | None | N3 Methylated |
The formation of N-Methyl Pemetrexed represents a significant process-related impurity that arises during the standard synthesis of pemetrexed disodium. The mechanistic origin of this compound is intrinsically linked to the peptide coupling reaction between 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate [1] [2].
During the convergent synthesis of pemetrexed disodium heptahydrate, the carboxylic acid component undergoes activation through reaction with 2-chloro-4,6-dimethoxytriazine in the presence of N-methylmorpholine to form an active ester intermediate [1]. This coupling methodology, while highly effective for amide bond formation, creates conditions conducive to the formation of N-methylated byproducts. The N-Methyl Pemetrexed impurity consistently appears at approximately 0.02% levels in standard synthetic procedures [2] [3].
Spectroscopic Analysis of N-Methylation Site
Nuclear magnetic resonance studies have definitively established that the methylation occurs at the N3-nitrogen atom of the pyrrolopyrimidine moiety rather than other potential nucleophilic sites [1]. The ^1^H-^15^N heteronuclear multiple bond correlation experiments revealed a strong correlation peak between the methyl group protons at δ = 3.56 parts per million and nitrogen at δ = -274.2 parts per million, confirming the N3 position as the site of methylation [1]. Additionally, ^1^H-^13^C heteronuclear multiple bond correlation data showed that the introduced methyl group correlates with carbons at δ = 152.1 and 139.3 parts per million, corresponding to C2 and C4 respectively [1].
The introduction of the methyl group onto the N3-nitrogen atom causes significant shielding effects, with the N3 nucleus experiencing a shielding increase of approximately 66 parts per million and the C4 carbon showing a 12 parts per million upfield shift [1]. These spectroscopic observations provide definitive structural confirmation and establish the regioselectivity of the methylation process.
The choice of coupling reagent plays a critical role in determining the extent of N-methylation during pemetrexed synthesis. 2-Chloro-4,6-dimethoxytriazine has emerged as the primary source of methylating species, fundamentally due to its structural characteristics and reaction mechanism [2] [4].
Triazine-Based Coupling Mechanism
The coupling mechanism proceeds through a two-step activation process. Initially, the chlorine atom of 2-chloro-4,6-dimethoxytriazine is displaced by N-methylmorpholine, forming a quaternary triazinylammonium salt intermediate [5]. This intermediate subsequently undergoes nucleophilic substitution by the carboxylate ion, generating a highly reactive triazine active ester [5]. The reactivity pattern is influenced by the steric hindrance of the N-substituents on the tertiary amine, with N-methylmorpholine demonstrating optimal reactivity compared to more hindered alternatives such as triethylamine [5].
Comparative Analysis of Coupling Reagents
Alternative coupling reagents demonstrate significantly different propensities for N-methylation. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate exhibits minimal N-methylation potential due to its distinct activation mechanism that does not generate methyl-containing decomposition products [6]. Similarly, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate operates through a clean coupling mechanism that avoids the formation of methylating intermediates [6].
The phosphonium-based reagents benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and bromotripyrrolidinophosphonium hexafluorophosphate demonstrate intermediate behavior, with some potential for methylation but at significantly reduced levels compared to triazine-based systems [6] [7]. However, these reagents can produce carbamate side products when used with secondary amines, presenting alternative challenges for synthesis optimization [8].
The formation of N-Methyl Pemetrexed is fundamentally attributed to the decomposition of excess 2-chloro-4,6-dimethoxytriazine-N-methylmorpholine complex, which generates methylating species capable of alkylating the N3-nitrogen of the pyrrolopyrimidine ring system [1] [2].
Complex Formation and Stability
The 2-chloro-4,6-dimethoxytriazine-N-methylmorpholine complex forms spontaneously through nucleophilic displacement of the chloride by the tertiary amine nitrogen [9]. This quaternary ammonium salt, known as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, serves as both the active coupling species and the precursor to methylating agents [9] [10]. The complex demonstrates reasonable stability under standard reaction conditions but undergoes gradual decomposition that releases methyl-containing fragments [5].
Decomposition Pathways and Methylating Species
The decomposition mechanism involves the breakdown of the triazine-morpholinium linkage, potentially through hydrolysis or thermal degradation pathways [5]. Stability studies of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in various solvents revealed decomposition into demethylated triazine derivatives and N-methylmorpholine over extended periods [5]. The methylating capacity appears to originate from the methyl groups attached to both the morpholine nitrogen and the dimethoxy substituents on the triazine ring.
Quantitative Aspects of Methylation
The extent of N-methylation correlates directly with the excess of 2-chloro-4,6-dimethoxytriazine-N-methylmorpholine complex present in the reaction mixture [2]. Optimization studies have demonstrated that reducing the stoichiometric excess of the coupling reagent significantly decreases the formation of N-Methyl Pemetrexed without substantially compromising coupling efficiency [2]. This observation supports the hypothesis that methylation occurs through decomposition products rather than the active coupling complex itself.
Direct Methylation Approach
The most straightforward approach involves direct alkylation of pemetrexed disodium with methyl iodide in the presence of triethylamine as a base [1]. This method targets the N3-nitrogen directly and provides a conceptually simple route to the desired product. However, the reaction suffers from extremely poor conversion, achieving only approximately 5% yield even after optimization attempts [1]. The low efficiency is attributed to the reduced nucleophilicity of the N3-nitrogen in the context of the bicyclic pyrrolopyrimidine system and competing side reactions.
The reaction mechanism proceeds through deprotonation of the N3-nitrogen by triethylamine, followed by SN2 displacement of iodide from methyl iodide. The poor yields suggest that either the deprotonation step is thermodynamically unfavorable or the methylation step encounters significant steric hindrance. Purification of the product requires preparative thin-layer chromatography on silica gel, followed by treatment with sodium hydroxide solution [1].
Diester Intermediate Methylation
A significantly more effective approach involves methylation of the diethyl ester intermediate followed by saponification to yield the final product [1]. This strategy capitalizes on the enhanced reactivity of the pyrrolopyrimidine nitrogen in the ester form compared to the free acid or disodium salt forms. The methylation of the diester intermediate with methyl iodide in the presence of triethylamine achieves yields of approximately 88% [1].
The improved efficiency of this route can be attributed to several factors. The ester groups reduce the electron density on the pyrrolopyrimidine ring system through inductive effects, making the N3-nitrogen more electrophilic and thus more susceptible to deprotonation. Additionally, the neutral charge of the diester intermediate facilitates organic phase reactions and minimizes ionic interactions that might inhibit methylation.
The subsequent saponification step proceeds under standard basic conditions using sodium hydroxide, converting both the ester functionalities and generating the desired N-Methyl Pemetrexed in its acid form [1]. This approach represents the most practical synthetic route for generating substantial quantities of N-Methyl Pemetrexed for analytical and research purposes.
Enzyme-Mediated Approaches
While not extensively documented in the literature, enzymatic methylation represents a potential future direction for N-Methyl Pemetrexed synthesis. Methyltransferase enzymes, particularly those involved in nucleotide metabolism, could potentially be engineered or screened for activity toward pemetrexed substrates. Such approaches would offer the advantages of regioselectivity and mild reaction conditions but would require significant development efforts.
The control and minimization of N-Methyl Pemetrexed formation during pemetrexed synthesis requires a multifaceted approach addressing reaction stoichiometry, conditions, and alternative methodologies [2] [4] [6].
Stoichiometric Control Measures
The most effective immediate strategy involves careful control of 2-chloro-4,6-dimethoxytriazine stoichiometry to minimize excess reagent that can decompose to form methylating species [2]. Studies have demonstrated that reducing the coupling reagent excess from typical 1.2-1.5 equivalents to 1.05-1.1 equivalents significantly decreases N-Methyl Pemetrexed formation while maintaining acceptable coupling yields [2]. This optimization requires careful monitoring of reaction completion and may necessitate longer reaction times to ensure complete conversion.
Reaction Condition Optimization
Temperature control represents another critical parameter for minimizing N-methylation. Lower reaction temperatures, typically in the range of 0-5°C rather than ambient temperature, reduce the rate of complex decomposition and subsequent methylation [5]. However, this modification must be balanced against potentially slower coupling kinetics and may require extended reaction times.
The choice of solvent system also influences N-methylation rates. Polar aprotic solvents such as N,N-dimethylformamide, while excellent for solubilizing reactants, may promote complex decomposition through coordination effects [5]. Alternative solvent systems, including acetonitrile or tetrahydrofuran, may offer improved selectivity profiles.
Alternative Coupling Methodologies
The most comprehensive approach to eliminating N-methylation involves replacement of the 2-chloro-4,6-dimethoxytriazine-N-methylmorpholine system with alternative coupling reagents [6] [8]. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate has demonstrated excellent coupling efficiency for pemetrexed synthesis while avoiding methylation entirely [6].
The bis(trichloromethyl)carbonate-mediated coupling system offers another promising alternative, particularly for challenging secondary amine couplings [8]. This system operates through a different activation mechanism that does not generate methyl-containing intermediates, effectively eliminating the source of N-methylation.
Process Analytical Technology Integration
Modern optimization strategies increasingly incorporate real-time monitoring technologies to track both coupling progress and impurity formation simultaneously [12]. High-performance liquid chromatography with online sampling enables immediate detection of N-Methyl Pemetrexed formation and allows for reaction adjustment before significant impurity accumulation occurs.
Spectroscopic monitoring, particularly using Fourier-transform infrared spectroscopy or nuclear magnetic resonance, can provide real-time information about coupling reagent consumption and decomposition pathways [12]. Such approaches enable the implementation of feedback control systems that maintain optimal reaction conditions throughout the synthesis.
Purification and Control Strategies
When complete elimination of N-methylation is not achievable, post-reaction purification strategies become essential [1]. Crystallization-based purification methods can effectively reduce N-Methyl Pemetrexed levels through selective precipitation of the main product. The development of selective crystallization conditions, including choice of solvent system, temperature profiles, and seeding strategies, represents an important area of process optimization.
Chromatographic purification methods, while more costly for large-scale production, offer excellent separation capabilities for removing N-Methyl Pemetrexed impurities [1]. The development of scalable chromatographic processes, including simulated moving bed technologies, may provide viable industrial solutions for high-purity pemetrexed production.
Quality by Design Implementation
The systematic optimization of pemetrexed synthesis to minimize N-Methyl Pemetrexed formation benefits significantly from Quality by Design principles [13]. This approach involves comprehensive understanding of the design space through designed experiments that examine interactions between multiple process parameters simultaneously.
Design of experiments methodologies enable efficient exploration of the multi-dimensional parameter space, identifying optimal combinations of reagent stoichiometry, temperature, time, and solvent composition [13]. Response surface methodology can quantitatively model the relationships between process parameters and both desired product formation and impurity generation, enabling robust optimization.